1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including oxadiazole, benzodioxole, triazole, and carbohydrazide
Preparation Methods
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multiple steps. The synthetic route often starts with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Condensation: It can participate in condensation reactions to form larger molecules or polymers.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway chosen .
Scientific Research Applications
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as high-energy materials and polymers.
Industrial Chemistry: It is explored for its applications in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The oxadiazole and triazole rings are known to interact with biological macromolecules, potentially disrupting their normal function and leading to desired biological outcomes .
Comparison with Similar Compounds
Similar compounds to 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE include:
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate: Known for its energetic properties.
5-(3-Amino-1,2,5-oxadiazol-4-yl)tetrazol-1-ol:
4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(1-PIPERIDINYLMETHYL)-1H-1,2,3-TRIAZOL-5-YL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYPHENYL BENZENESULFONATE HYDROCHLORIDE: Explored for its unique structural properties.
These compounds share similar functional groups but differ in their specific applications and properties, highlighting the uniqueness of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE.
Properties
Molecular Formula |
C19H14N8O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H14N8O4/c20-17-18(25-31-24-17)27-16(12-4-2-1-3-5-12)15(22-26-27)19(28)23-21-9-11-6-7-13-14(8-11)30-10-29-13/h1-9H,10H2,(H2,20,24)(H,23,28)/b21-9+ |
InChI Key |
LXAZQAAQDVVTIH-ZVBGSRNCSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=C(N(N=N3)C4=NON=C4N)C5=CC=CC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=C(N(N=N3)C4=NON=C4N)C5=CC=CC=C5 |
Origin of Product |
United States |
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